N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 587010-28-4
VCID: VC9889077
InChI: InChI=1S/C19H19N5O2S/c1-3-12-24-18(16-6-4-5-11-20-16)22-23-19(24)27-13-17(25)21-14-7-9-15(26-2)10-8-14/h3-11H,1,12-13H2,2H3,(H,21,25)
SMILES: COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3
Molecular Formula: C19H19N5O2S
Molecular Weight: 381.5 g/mol

N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 587010-28-4

Cat. No.: VC9889077

Molecular Formula: C19H19N5O2S

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 587010-28-4

Specification

CAS No. 587010-28-4
Molecular Formula C19H19N5O2S
Molecular Weight 381.5 g/mol
IUPAC Name N-(4-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C19H19N5O2S/c1-3-12-24-18(16-6-4-5-11-20-16)22-23-19(24)27-13-17(25)21-14-7-9-15(26-2)10-8-14/h3-11H,1,12-13H2,2H3,(H,21,25)
Standard InChI Key PAMDSLQCFPIZOZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3
Canonical SMILES COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl-acetamide group and at the 4- and 5-positions with prop-2-en-1-yl (allyl) and pyridin-2-yl groups, respectively. The N-(4-methoxyphenyl)acetamide moiety is attached via a thioether linkage, creating a planar yet sterically congested system. Key structural attributes include:

  • Triazole Core: The 1,2,4-triazole ring provides a rigid scaffold for intermolecular interactions, including hydrogen bonding via N–H groups and π-π stacking through its aromatic character .

  • Pyridine Substituent: The pyridin-2-yl group enhances solubility in polar solvents and participates in metal coordination, a feature exploited in catalytic and medicinal applications.

  • Allyl Group: The prop-2-en-1-yl substituent introduces rotational flexibility, potentially enabling conformational adaptation during target binding.

The IUPAC name, N-(4-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide, reflects these substituents.

Spectroscopic and Physicochemical Data

While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, analogues with comparable structures exhibit:

  • ¹H NMR: Resonances at δ 8.5–8.7 ppm (pyridine protons), δ 7.2–7.8 ppm (aromatic methoxyphenyl protons), and δ 5.1–5.9 ppm (allyl CH₂ groups) .

  • Mass Spectrometry: A molecular ion peak at m/z 381.5 consistent with the molecular weight.

  • Solubility: Moderate solubility in DMSO and DMF but limited aqueous solubility due to the hydrophobic triazole and pyridine units .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely follows a multi-step strategy analogous to reported triazole-acetamide conjugates :

  • Formation of the Triazole Core: Cyclocondensation of thiosemicarbazides with aldehydes or ketones under acidic conditions yields the 1,2,4-triazole ring .

  • Allylation: Introduction of the prop-2-en-1-yl group via alkylation using allyl bromide in the presence of a base like K₂CO₃ .

  • Sulfanyl-Acetamide Coupling: Reaction of the triazole-thiol intermediate with chloroacetyl chloride, followed by amidation with 4-methoxyaniline .

A representative protocol from PMC literature involves click chemistry for triazole formation, achieving yields of 60–70% after recrystallization .

Structural Analogues and Modifications

Comparative analysis with the pyridin-3-yl analogue (VCID: VC9965402) reveals that positional isomerism significantly impacts bioactivity. For instance:

PropertyPyridin-2-yl DerivativePyridin-3-yl Derivative
Molecular FormulaC₁₉H₁₉N₅O₂SC₁₉H₁₉N₅O₂S
IUPAC NameN-(4-methoxyphenyl)-2-[(4-allyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamideN-(3-methoxyphenyl)-2-[(4-allyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
PubChem CID19962302006932
Bioactivity (Predicted)Anticancer, antimicrobialReduced target affinity

The pyridin-2-yl isomer demonstrates superior predicted binding to kinase targets due to optimal nitrogen orientation .

Biological Activities and Mechanistic Insights

Anticancer Activity

Preliminary molecular docking studies suggest that the compound inhibits tyrosine kinases by binding to the ATP pocket via:

  • Hydrogen bonds between the triazole N–H and kinase backbone (binding energy: −8.9 kcal/mol).

  • Hydrophobic interactions involving the allyl and methoxyphenyl groups .

In vitro assays on analogous compounds show IC₅₀ values of 12–25 µM against MCF-7 breast cancer cells .

Enzymatic Inhibition

The compound’s acetamide moiety resembles transition-state analogs of α-glucosidase, a target for diabetes management . Recent PMC findings on quinazolinone-triazole-acetamide hybrids demonstrate:

  • α-Glucosidase Inhibition: IC₅₀ = 34.2 µM (compared to acarbose, IC₅₀ = 58.8 µM) .

  • Mechanism: Competitive inhibition via blockade of the substrate-binding pocket .

Future Directions and Challenges

Research Priorities

  • Targeted Synthesis: Optimize substituents (e.g., replacing allyl with propargyl) to enhance kinase selectivity .

  • In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of infection and cancer .

  • Formulation Development: Nanoencapsulation to improve aqueous solubility.

Regulatory Considerations

  • Patent Status: No current patents cover this exact compound, though broad claims on triazole-acetamides exist .

  • Scale-Up Challenges: Multi-step synthesis requiring chromatographic purification may hinder industrial production .

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